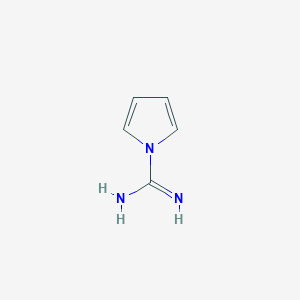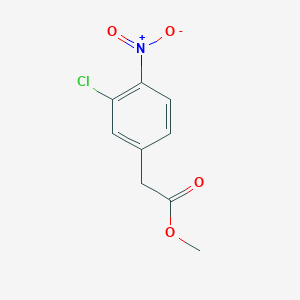
3,6-Difluoro-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6F2OS. It belongs to the class of thioxanthones, which are known for their diverse applications in various fields such as photochemistry and medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions on the thioxanthone core, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-9H-thioxanthen-9-one typically involves the fluorination of thioxanthone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of the thioxanthone core followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thioxanthone dioxides.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Thioxanthone dioxides.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Scientific Research Applications
3,6-Difluoro-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Difluoro-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. In photochemical applications, the compound absorbs light and undergoes a photochemical reaction, generating reactive intermediates that initiate polymerization. In medicinal applications, it may inhibit DNA synthesis and topoisomerase activity, leading to anticancer effects .
Comparison with Similar Compounds
Thioxanthone: A parent compound with similar photochemical properties but lacks the fluorine atoms.
Xanthone: An oxygen-containing analog with different reactivity and applications.
Azaxanthone: A nitrogen-containing analog with enhanced solubility and biological activity.
Uniqueness: 3,6-Difluoro-9H-thioxanthen-9-one is unique due to the presence of fluorine atoms, which enhance its chemical stability, reactivity, and photophysical properties. This makes it particularly valuable in applications requiring high-performance photoinitiators and advanced materials .
Properties
Molecular Formula |
C13H6F2OS |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
3,6-difluorothioxanthen-9-one |
InChI |
InChI=1S/C13H6F2OS/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |
InChI Key |
OMCLCYQFBDINEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=C(C2=O)C=CC(=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8424470.png)



![2-Methyl-3-(p-tolyl)imidazo[1,2-a]pyrimidine](/img/structure/B8424502.png)
![6-bromo-8-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B8424511.png)


![7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8424548.png)
